molecular formula C24H19F2N5O2S B11426705 3-Fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

3-Fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11426705
M. Wt: 479.5 g/mol
InChI Key: BEKHDLCSKRGCLS-UHFFFAOYSA-N
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Description

3-Fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound characterized by its unique triazole ring structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl group is introduced to the triazole ring.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol.

    Final Coupling: The final step involves coupling the synthesized intermediate with 3-fluorobenzamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: Breakdown products including 3-fluorobenzamide and other intermediates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups and potential bioactivity.

Medicine

Medically, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl groups are likely involved in binding interactions, while the carbamoyl and sulfanyl groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylcarbamoyl Derivatives: Compounds with similar carbamoyl groups but different substituents on the aromatic ring.

    Triazole Derivatives: Compounds with variations in the triazole ring structure or different substituents.

    Benzamide Derivatives: Compounds with different functional groups attached to the benzamide core.

Uniqueness

The uniqueness of 3-Fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide lies in its combination of functional groups and the specific arrangement of these groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19F2N5O2S

Molecular Weight

479.5 g/mol

IUPAC Name

3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H19F2N5O2S/c25-17-9-11-19(12-10-17)28-22(32)15-34-24-30-29-21(31(24)20-7-2-1-3-8-20)14-27-23(33)16-5-4-6-18(26)13-16/h1-13H,14-15H2,(H,27,33)(H,28,32)

InChI Key

BEKHDLCSKRGCLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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